molecular formula C8H15N3O5 B1671925 Glycyl-seryl-alanine CAS No. 53843-93-9

Glycyl-seryl-alanine

Cat. No. B1671925
CAS RN: 53843-93-9
M. Wt: 233.22 g/mol
InChI Key: IRJWAYCXIYUHQE-WHFBIAKZSA-N
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Description

Glycyl-seryl-alanine is a tripeptide composed of glycine, serine, and alanine . It has a molecular formula of C8H15N3O5 .


Synthesis Analysis

The synthesis of peptides like Glycyl-seryl-alanine involves the formation of peptide bonds between amino acids. This process is facilitated by enzymes known as aminoacyl-tRNA synthetases . In particular, the genes of alanyl-tRNA synthetase (AlaRS) and glycyl-tRNA synthetase (GlyRS) have been cloned .


Molecular Structure Analysis

The molecular structure of Glycyl-seryl-alanine consists of a glycine residue, a serine residue, and an alanine residue linked by peptide bonds . The average mass of this tripeptide is 233.222 Da .


Chemical Reactions Analysis

The chemical reactions involving Glycyl-seryl-alanine are primarily those associated with peptide bond formation and cleavage. These reactions are facilitated by enzymes such as aminoacyl-tRNA synthetases .

Future Directions

The future directions for research on Glycyl-seryl-alanine and similar peptides could involve further investigation into their synthesis, structure, and function. This could include studying the effects of mutations on peptide structure , as well as the potential applications of peptides in medicine and biotechnology .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c1-4(8(15)16)10-7(14)5(3-12)11-6(13)2-9/h4-5,12H,2-3,9H2,1H3,(H,10,14)(H,11,13)(H,15,16)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJWAYCXIYUHQE-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-seryl-alanine

CAS RN

53843-93-9
Record name Glycyl-seryl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053843939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V NEUHOFF, M WEISE, H STERNBACH - 1970 - degruyter.com
… From the distribution of the [14C]activity it seems likely that the C-terminal sequence is glycyl-serylalanine. The fact that no other amino acid was liberated between 2 and 4 h incubation …
Number of citations: 9 www.degruyter.com
V Neuhoff, V Neuhoff - Micromethods in molecular biology, 1973 - Springer
Dansyl chloride (Dans-Cl, l-dimethylamino-naphthalene-5-sulfonyl chloride) was used by Weber in 1952 for the first time for the preparation of fluorescent conjugates of albumin. It has …
Number of citations: 42 link.springer.com

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